Acid yellow 3

Übersicht

Beschreibung

Quinoline Yellow WS is a mixture of organic compounds derived from the dye Quinoline Yellow SS (Spirit Soluble). Owing to the presence of sulfonate groups, the WS dyes are water-soluble (WS). It is a mixture of disulfonates (principally), monosulfonates and trisulfonates of 2-(2-quinolyl)indan-1,3-dione with a maximum absorption wavelength of 416 nm.

Wirkmechanismus

Target of Action

Acid Yellow 3, also known as Acid Yellow 54 free acid, primarily targets the Bifunctional purine biosynthesis protein PURH in humans . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.

Mode of Action

It is known that the compound interacts with its target protein, potentially influencing the purine biosynthesis pathway

Biochemical Pathways

This compound is part of the Pyrazolone family . Pyrazolones are known to affect various biochemical pathways. It is suggested that this compound might influence the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH .

Pharmacokinetics

It is known that the compound is used in non-oxidative hair coloring products at on-head concentrations of up to 05% .

Result of Action

It is considered safe for use in non-oxidative hair coloring products at the specified concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used in hair coloring products, suggesting that its action may be influenced by factors such as hair type, hair health, and the presence of other chemicals in the hair coloring product .

Biochemische Analyse

Biochemical Properties

Acid Yellow 3 is a synthetic water-soluble azo dye . It is used in a variety of applications, including textiles, paper, leather, and plastics In the context of biochemical reactions, this compound interacts with various biomolecules

Cellular Effects

This compound is widely used in cosmetic and personal care products due to its bright yellow color . It has been shown to cause skin irritation and allergic reactions in some people . There is also evidence that this compound may be carcinogenic and have negative effects on the environment

Molecular Mechanism

It is known that this compound is a dye of the azo class and is used as a pH indicator, with a color change from red to yellow between pH 1.2 and 3.2

Temporal Effects in Laboratory Settings

The Scientific Committee on Consumer Safety (SCCS) considers this compound safe when used in non-oxidative hair colouring products at on-head concentrations of up to 0.5%

Dosage Effects in Animal Models

The FDA derived an acceptable daily intake of this compound of 10 mg/kg bw/day, based on a NOAEL of 1000 mg/kg bw/day, corresponding to 2% in the diet . This was based on 2 chronic toxicity and carcinogenicity feeding studies in rats and mice

Metabolic Pathways

It is known that this compound is a synthetic water-soluble azo dye

Transport and Distribution

It is known that this compound is a synthetic water-soluble azo dye

Subcellular Localization

It is known that this compound is a synthetic water-soluble azo dye

Biologische Aktivität

Acid Yellow 3, also known as D&C Yellow No. 10 or Quinoline Yellow, is a synthetic dye commonly used in cosmetics and food products. Its chemical structure is based on a quinoline framework, which contributes to its biological properties. This article explores the biological activity of this compound, including its toxicity, potential carcinogenicity, and effects on human health.

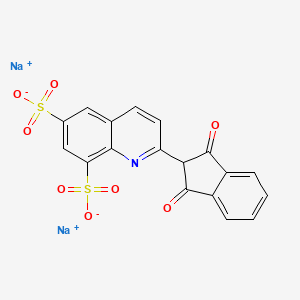

- Chemical Name : Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate

- Molecular Weight : Approximately 375.3 g/mol

- CAS Number : 8004-92-0

- EC Number : 305-439-0

Biological Activity Overview

This compound has been subjected to various studies to evaluate its biological effects. Key findings include:

-

Toxicity Studies :

- In a two-year study involving Fischer 344/N rats and B6C3F1 mice, this compound was administered at varying doses (0, 125, 250 mg/kg for mice; 0, 375, 750 mg/kg for rats). The primary observed effect was nephrotoxicity, leading to reduced survival rates in high-dose groups .

- A significant finding was that while there were no tumors associated with this compound exposure, the incidence of kidney lesions was dose-dependent .

- Carcinogenicity :

- Allergic Reactions :

Study on Skin Absorption

A study conducted to assess the percutaneous absorption of this compound involved applying a hair dye formulation containing the dye to human skin samples. The results indicated that this compound could penetrate the skin barrier but at low concentrations . This raises concerns regarding systemic exposure from topical applications.

Bacterial Mutation Assays

In vitro tests using bacterial reverse mutation assays (Ames test) showed that this compound did not exhibit mutagenic properties under the conditions tested. This suggests that it is less likely to cause genetic mutations compared to other synthetic dyes .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

8004-92-0 |

|---|---|

Molekularformel |

C18H11NO8S2 |

Molekulargewicht |

433.4 g/mol |

IUPAC-Name |

2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid |

InChI |

InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27) |

InChI-Schlüssel |

OESPFRYVCUTRKF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O |

Aussehen |

Solid powder |

Color/Form |

Yellow powde |

Key on ui other cas no. |

8004-92-0 1803038-62-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In water, 1.28X10+5 mg/L at 25 °C (est) In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. acid yellow 3 Colour Index No. 47005 D and C Yellow #10 D and C Yellow No 10 D and C yellow no. 10 D.C. Yellow No. 10 quinoline yellow |

Dampfdruck |

4.11X10-22 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.